

# Application Note: Quantitative Measurement of P-selectin Expression Using Icrocaptide

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## Compound of Interest

Compound Name: *Icrocaptide*

Cat. No.: *B1674362*

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## Introduction

P-selectin (CD62P) is a cell adhesion molecule rapidly expressed on the surface of activated endothelial cells and platelets. Its primary function is to initiate the recruitment of leukocytes to sites of inflammation, injury, or thrombosis by mediating their initial tethering and rolling along the vascular wall.[1][2] This role makes P-selectin a critical biomarker for a variety of pathological conditions, including atherosclerosis, deep vein thrombosis, ischemia-reperfusion injury, and other inflammatory diseases.[2][3] The ability to non-invasively quantify P-selectin expression provides a powerful tool for diagnosing disease, monitoring progression, and evaluating the efficacy of therapeutic interventions.

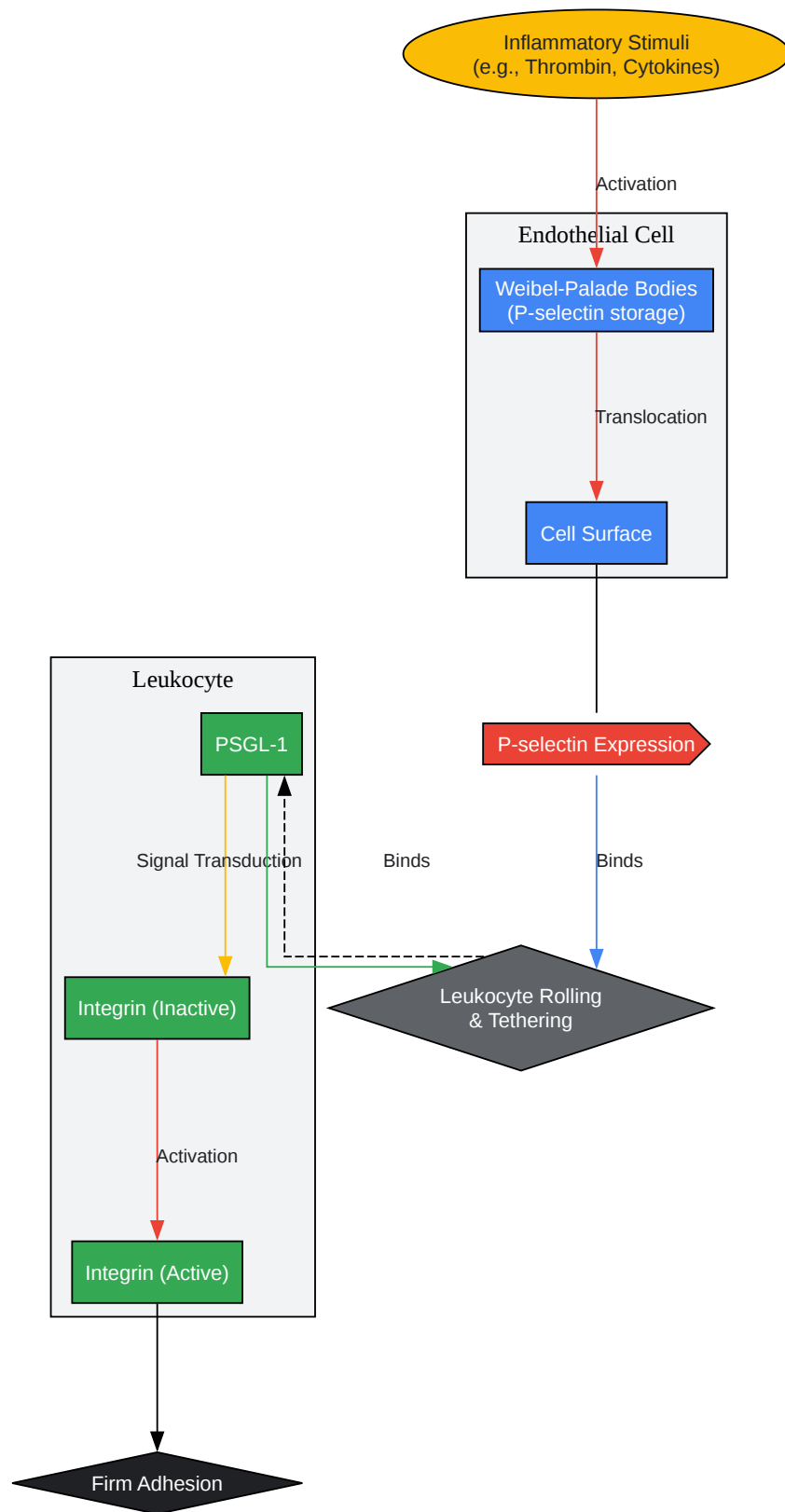
**Icrocaptide**, also known as Technetium-99m Fucoidan (99mTc-Fucoidan), is a radiopharmaceutical imaging agent designed to target P-selectin with high affinity and specificity.[3][4] Fucoidan, a polysaccharide extracted from brown algae, serves as a natural ligand for P-selectin.[3][4] When labeled with the gamma-emitting radionuclide Technetium-99m, it allows for the in vivo visualization and quantification of P-selectin expression using Single Photon Emission Computed Tomography (SPECT). This application note provides an overview, experimental protocols, and data for measuring P-selectin expression using **Icrocaptide**.

## Principle of the Method

The method is based on the specific binding of **Icrocaptide** to P-selectin. Following intravenous administration, <sup>99m</sup>Tc-Fucoidan circulates in the bloodstream and accumulates in tissues where activated endothelial cells or platelets are expressing P-selectin on their surface. The gamma radiation emitted by the <sup>99m</sup>Tc label is detected by a SPECT camera, generating cross-sectional images of the tracer's distribution. The signal intensity in a region of interest (ROI) is proportional to the local concentration of **Icrocaptide**, and thus, to the density of P-selectin expression. Quantitative analysis can be performed by measuring tracer uptake in target tissues relative to background or reference tissues.

## P-selectin Mediated Leukocyte Adhesion Pathway

Inflammatory stimuli such as cytokines (e.g., TNF $\alpha$ , IL-1) or thrombin trigger the rapid translocation of P-selectin from its storage granules (Weibel-Palade bodies in endothelial cells and  $\alpha$ -granules in platelets) to the cell surface.<sup>[5][6]</sup> Once on the surface, P-selectin binds to its primary ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.<sup>[1][7]</sup> This interaction slows the leukocytes from the bloodstream and causes them to roll along the endothelium, a prerequisite for subsequent firm adhesion and transmigration into the tissue.



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**Caption:** P-selectin signaling cascade in leukocyte adhesion.

## Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies using **Icrocapitide** (99mTc-Fucoidan) for P-selectin imaging.

Table 1: Preclinical Imaging Data in Animal Models

Disease Model	Imaging Modality	Quantitative Metric	Value	Reference
<b>Infective Endocarditis (Vegetations)</b>	SPECT	<b>Target-to-Background Ratio</b>	<b>5.2 (Median)</b>	<b>[8][9]</b>
Arterial Mural Thrombus	SPECT	Target-to-Background Ratio	3.6 (Median)	[8][9]
Myocardial Ischemia-Reperfusion	SPECT	Uptake Ratio (Ischemic/Normal)	4.1	[8]
Myocardial Ischemia-Reperfusion	Autoradiography	Uptake Ratio (Ischemic/Normal)	24.9	[8]

| Abdominal Aortic Aneurysm | SPECT | Uptake Ratio (Aneurysm/Aorta) | ~3.0 [[10] |

Table 2: First-in-Human Dosimetry and Safety Data

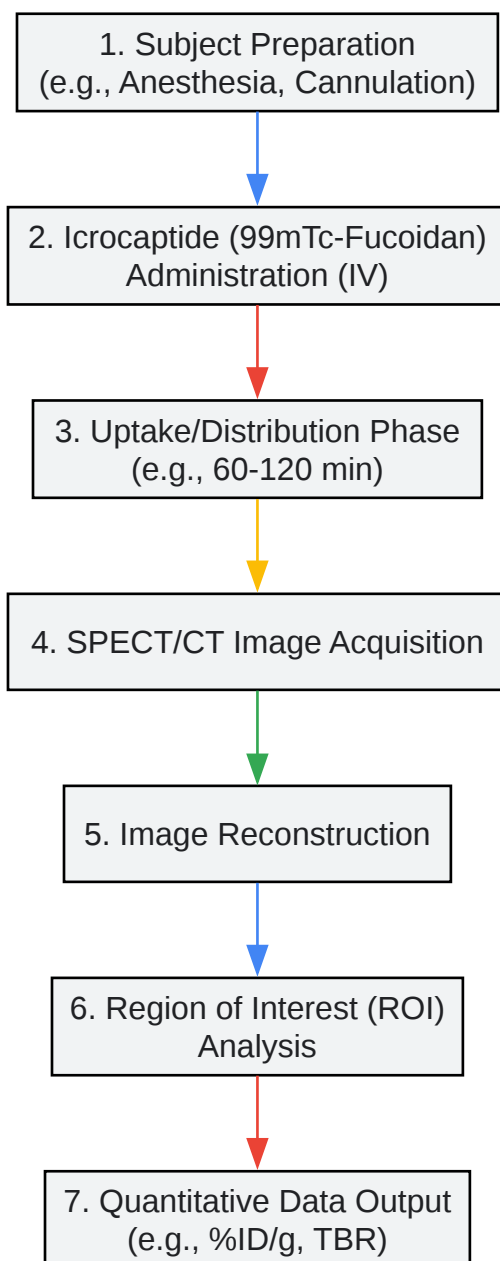
Parameter	Sex	Value	Units	Reference
<b>Administered Activity</b>	<b>N/A</b>	<b>356 ± 14</b>	<b>MBq</b>	<b>[4]</b>
Total-Body Absorbed Dose	Male	0.012 ± 0.004	mSv/MBq	[3][4]
Total-Body Absorbed Dose	Female	0.011 ± 0.005	mSv/MBq	[4]

| Safety Profile | N/A | Well tolerated | N/A [\[3\]](#)[\[4\]](#) |

## Protocols

### General Experimental Workflow for In Vivo Imaging

The overall workflow for a typical in vivo imaging experiment involves preparing the subject, administering the **Icrocaptide** tracer, acquiring images using SPECT, and finally, processing and analyzing the images to quantify uptake.



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**Caption:** General workflow for in vivo P-selectin imaging.

## Protocol 1: In Vivo SPECT/CT Imaging in Animal Models

Objective: To non-invasively quantify P-selectin expression in a target tissue (e.g., thrombus, area of inflammation) in a live animal model.

Materials:

- **Icrocaptide** (99mTc-Fucoidan)
- Animal model of disease (e.g., FeCl<sub>3</sub>-induced thrombosis model)
- Anesthetic (e.g., isoflurane)
- SPECT/CT scanner
- Saline solution
- Syringes and needles for injection

Procedure:

- **Animal Preparation:** Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5% for maintenance). Place the animal on the scanner bed and maintain body temperature.
- **Tracer Administration:** Administer a defined dose of **Icrocaptide** (e.g., 10-20 MBq) via intravenous injection (e.g., tail vein).
- **Uptake Period:** Allow the tracer to circulate and accumulate at the target site for a predetermined period. Based on preclinical studies, an uptake period of 60 to 120 minutes is common.[8]
- **Image Acquisition:**
  - Perform a CT scan for anatomical co-registration and attenuation correction.

- Immediately following the CT, perform a SPECT scan over the region of interest. Typical acquisition parameters include a 128x128 matrix, step-and-shoot mode, and appropriate energy windows for Technetium-99m.
- Image Reconstruction: Reconstruct the SPECT and CT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM). Fuse the SPECT and CT images for anatomical localization.
- Data Analysis:
  - Draw Regions of Interest (ROIs) on the fused images over the target tissue (e.g., thrombus) and a background or reference tissue (e.g., contralateral muscle, blood pool).
  - Calculate the mean counts within each ROI.
  - Quantify uptake using metrics such as:
    - Target-to-Background Ratio (TBR):  $(\text{Mean counts in target ROI}) / (\text{Mean counts in background ROI})$ .
    - Percent Injected Dose per Gram (%ID/g): Requires measurement of the injected dose in a dose calibrator and estimation of tissue volume/weight from CT.

## Protocol 2: Ex Vivo Biodistribution Study

Objective: To determine the organ-level distribution and quantification of **Icrocaptide** as a measure of P-selectin expression. This is often used as a gold-standard validation for imaging results.

Materials:

- **Icrocaptide** (99mTc-Fucoidan)
- Animal model of disease
- Gamma counter
- Surgical tools for dissection

- Scales for weighing organs
- Tubes for sample collection

Procedure:

- **Tracer Administration:** Inject a precisely known amount of **Icrocaptide** intravenously into the animal. Retain a small, measured amount of the injectate to serve as a standard.
- **Distribution Period:** Allow the tracer to distribute for the desired time point (e.g., 2 hours).
- **Euthanasia and Dissection:** At the end of the uptake period, euthanize the animal according to approved ethical protocols.
- **Organ Harvesting:** Carefully dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, blood, and the target tissue).
- **Sample Preparation:**
  - Blot tissues to remove excess blood, then weigh each sample.
  - Place each tissue sample into a separate tube for counting.
- **Gamma Counting:**
  - Measure the radioactivity in each tissue sample and the injection standard using a calibrated gamma counter.
  - Record the counts per minute (CPM) for each sample.
- **Data Analysis:**
  - Calculate the percentage of the injected dose (%ID) in each organ.
  - Normalize the %ID by the weight of the organ to obtain the %ID per gram (%ID/g), which reflects the concentration of the tracer and the relative expression of P-selectin.



## Protocol 3: In Vitro P-selectin Expression by Flow Cytometry

Objective: To measure P-selectin expression on the surface of platelets in a whole blood sample.

Materials:

- Whole blood collected in sodium citrate anticoagulant.[\[11\]](#)
- Fluorescently-labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC).
- Fluorescently-labeled platelet-specific antibody (e.g., anti-CD41-PE).
- Platelet agonist (e.g., Thrombin Receptor-Activating Peptide - TRAP) for positive control.
- Phosphate-buffered saline (PBS).
- Flow cytometer.

Procedure:

- Sample Preparation: Work quickly to minimize in vitro platelet activation.[\[11\]](#)[\[12\]](#)
- Activation (Optional): To measure the capacity for P-selectin expression, incubate a small aliquot of blood with a platelet agonist (e.g., TRAP) for 5-10 minutes at room temperature. Include an unstimulated (resting) control.
- Antibody Staining:
  - To 50  $\mu$ L of whole blood (resting or activated), add the anti-P-selectin and anti-CD41 antibodies at pre-titrated optimal concentrations.
  - Incubate for 20 minutes at room temperature in the dark.
- Fixation (Optional): Add 1 mL of 1% paraformaldehyde in PBS to stop the reaction and fix the cells.

- Flow Cytometry Acquisition:
  - Acquire data on the flow cytometer.
  - Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for the CD41 marker.
- Data Analysis:
  - Within the platelet gate, quantify the percentage of P-selectin positive (CD62P+) cells and/or the mean fluorescence intensity (MFI) of the P-selectin signal.
  - Compare the results from resting and activated samples to determine the level of basal activation and the activation potential.

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